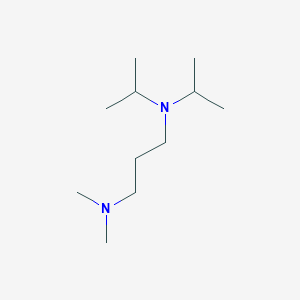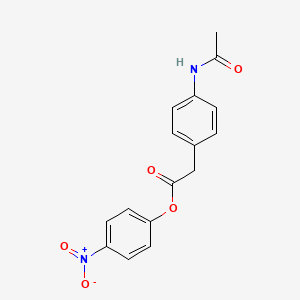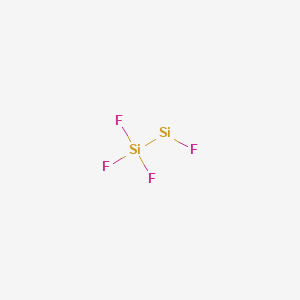
Magnesium bromide (benzenesulfonyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide (benzenesulfonyl)methanide (1/1/1) is an organometallic compound that combines magnesium, bromine, and benzenesulfonylmethanide
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bromide (benzenesulfonyl)methanide can be synthesized through a Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent . The reaction typically requires strict anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with moisture in the air .
Industrial Production Methods
Industrial production of magnesium bromide (benzenesulfonyl)methanide follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (benzenesulfonyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonylmethanide group acts as a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bromide (benzenesulfonyl)methanide include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving magnesium bromide (benzenesulfonyl)methanide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonylmethanide derivatives .
Scientific Research Applications
Magnesium bromide (benzenesulfonyl)methanide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of magnesium bromide (benzenesulfonyl)methanide involves the formation of a Grignard reagent, which acts as a strong nucleophile and base . The compound can react with various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide (2-methylphenyl)methanide (1/1/1): This compound is similar in structure but has a methyl group instead of a benzenesulfonyl group.
Magnesium bromide (phenyl)methanide (1/1/1): This compound has a phenyl group instead of a benzenesulfonyl group.
Uniqueness
Magnesium bromide (benzenesulfonyl)methanide is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the benzenesulfonyl group plays a crucial role in the desired chemical transformations.
Properties
CAS No. |
118149-32-9 |
|---|---|
Molecular Formula |
C7H7BrMgO2S |
Molecular Weight |
259.41 g/mol |
IUPAC Name |
magnesium;methanidylsulfonylbenzene;bromide |
InChI |
InChI=1S/C7H7O2S.BrH.Mg/c1-10(8,9)7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
GVYYPOVZFHFSEF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]S(=O)(=O)C1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)

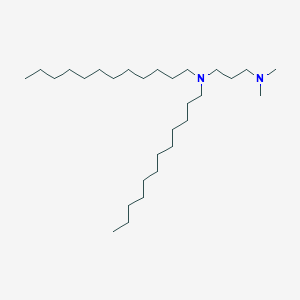
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
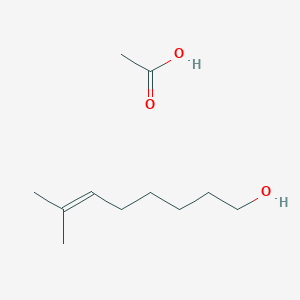
methanone](/img/structure/B14291421.png)

